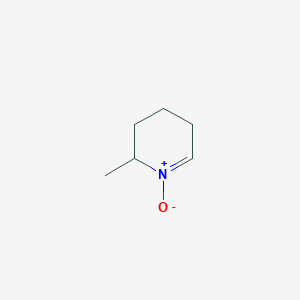
2-Methyl-2,3,4,5-tetrahydropyridine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3,4,5-tetrahydropyridine oxide is a heterocyclic organic compound that belongs to the class of tetrahydropyridines These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2,3,4,5-tetrahydropyridine oxide can be synthesized through several methods. One common method involves the cycloaddition of 2,3,4,5-tetrahydropyridine N-oxide with vinyl ethers. This reaction is typically carried out under controlled conditions to ensure high optical purity . Another method involves the treatment of piperidine and 2-methylpiperidine with sodium hypochlorite in water, followed by refluxing the resulting N-chlorinated derivatives in a solution of potassium hydroxide or sodium methoxide in methanol .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydropyridine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include lithium aluminium hydride for reduction, sodium hypochlorite for oxidation, and various alkyl halides for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyridine derivatives, which can have different biological and chemical properties. For example, the cycloaddition of this compound with alkenes can produce perhydroisoxazolopyridine derivatives .
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydropyridine oxide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydropyridine oxide involves its interaction with specific molecular targets and pathways. The compound can cross the blood-brain barrier and selectively target dopaminergic neurons, which is relevant in the study of neurodegenerative diseases such as Parkinson’s Disease . The presence of the oxide group allows the compound to participate in redox reactions, influencing its biological activity and interactions with cellular components.
Comparison with Similar Compounds
2-Methyl-2,3,4,5-tetrahydropyridine oxide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropyridine: Lacks the oxide group, resulting in different reactivity and biological properties.
1,2,3,6-Tetrahydropyridine: Another structural isomer with distinct chemical and biological characteristics.
2,3,4,5-Tetrahydropyridine: Similar in structure but without the methyl group, leading to variations in its chemical behavior.
Properties
CAS No. |
106130-14-7 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-methyl-1-oxido-2,3,4,5-tetrahydropyridin-1-ium |
InChI |
InChI=1S/C6H11NO/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
InChI Key |
RFQVFAXHUAWCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=[N+]1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-n-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B14315560.png)
![3-(Methylsulfanyl)-1-phenyl-3-[(propan-2-yl)amino]prop-2-en-1-one](/img/structure/B14315566.png)

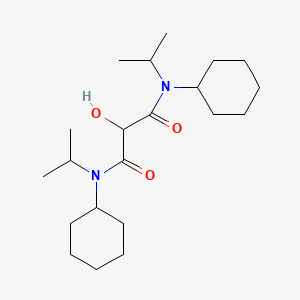
![Acetic acid;2-[4-(1-chloro-2-phenylethenyl)phenoxy]ethanol](/img/structure/B14315582.png)
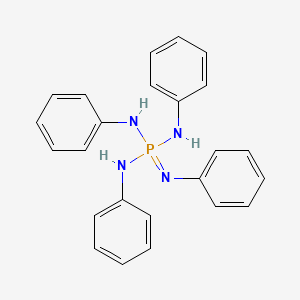
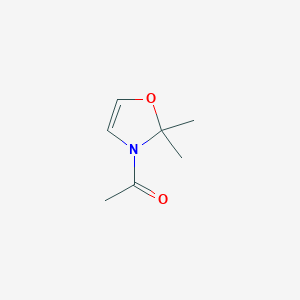
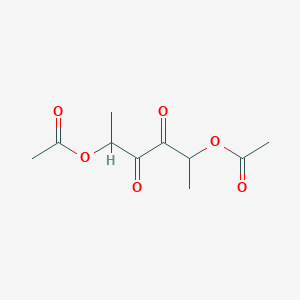
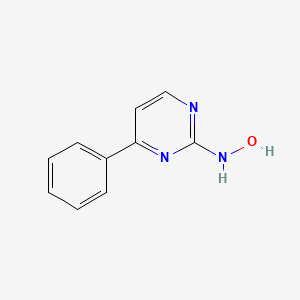
![1,2,4,5,6,8-Hexafluoro-3,7-bis[(prop-2-en-1-yl)sulfanyl]naphthalene](/img/structure/B14315622.png)

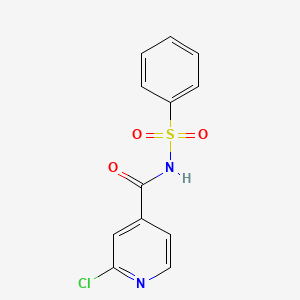

![8-[3-(Hydroxymethyl)-2,2-dimethylcyclopropyl]-6-methyloct-5-en-2-ol](/img/structure/B14315648.png)
